molecular formula C13H15FIN5O3 B12789229 Adenosine, 5'-deoxy-4'-C-fluoro-5'-iodo-2',3'-O-(1-methylethylidene)- CAS No. 151725-74-5

Adenosine, 5'-deoxy-4'-C-fluoro-5'-iodo-2',3'-O-(1-methylethylidene)-

Cat. No.: B12789229
CAS No.: 151725-74-5
M. Wt: 435.19 g/mol
InChI Key: VYRZQLHQPLXFQH-LVNATWPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- is a synthetic nucleoside analog. This compound is part of a broader class of nucleosides that have been modified to include fluorine atoms, which can significantly alter their biological activity and stability. These modifications are often explored for their potential therapeutic applications, particularly in antiviral and anticancer treatments .

Preparation Methods

The synthesis of Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- typically involves multiple steps. One common route includes the introduction of the fluorine atom at the 4’-position of the ribose ring, followed by the iodination at the 5’-position. The protection of the 2’,3’-hydroxyl groups with an isopropylidene group is also a crucial step. The reaction conditions often involve the use of specific reagents such as iodine and fluorinating agents under controlled temperatures and pH .

Chemical Reactions Analysis

Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom at the 4’-position enhances its stability and resistance to enzymatic degradation. This compound can inhibit the activity of certain enzymes, leading to the disruption of nucleic acid synthesis and function .

Comparison with Similar Compounds

Similar compounds include other fluorinated nucleosides such as:

  • 5’-Chloro-5’-deoxy-2’,3’-O-isopropylidene-6-fluoro nebularine
  • 2’-Deoxy-2’-fluoroadenosine
  • Adenosine, 2-deoxy-4-c-ethynyl-2-fluoro-

Adenosine, 5’-deoxy-4’-C-fluoro-5’-iodo-2’,3’-O-(1-methylethylidene)- is unique due to the combination of fluorine and iodine atoms, which can provide distinct biological activities and chemical properties .

Properties

CAS No.

151725-74-5

Molecular Formula

C13H15FIN5O3

Molecular Weight

435.19 g/mol

IUPAC Name

9-[(3aS,4R,6R,6aR)-4-fluoro-4-(iodomethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]purin-6-amine

InChI

InChI=1S/C13H15FIN5O3/c1-12(2)21-7-8(22-12)13(14,3-15)23-11(7)20-5-19-6-9(16)17-4-18-10(6)20/h4-5,7-8,11H,3H2,1-2H3,(H2,16,17,18)/t7-,8+,11-,13-/m1/s1

InChI Key

VYRZQLHQPLXFQH-LVNATWPUSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)[C@](O[C@H]2N3C=NC4=C(N=CN=C43)N)(CI)F)C

Canonical SMILES

CC1(OC2C(O1)C(OC2N3C=NC4=C(N=CN=C43)N)(CI)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.